molecular formula C10H16N2 B14859133 3-(2,5-Dimethylpyridin-4-YL)propan-1-amine

3-(2,5-Dimethylpyridin-4-YL)propan-1-amine

Cat. No.: B14859133
M. Wt: 164.25 g/mol
InChI Key: SHNFOSPDRNNKSS-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylpyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a propan-1-amine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylpyridin-4-YL)propan-1-amine typically involves the reaction of 2,5-dimethylpyridine with a suitable alkylating agent. One common method is the alkylation of 2,5-dimethylpyridine with 3-bromopropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylpyridin-4-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,5-Dimethylpyridin-4-YL)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylpyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(2,5-dimethylpyridin-4-yl)propan-1-amine

InChI

InChI=1S/C10H16N2/c1-8-7-12-9(2)6-10(8)4-3-5-11/h6-7H,3-5,11H2,1-2H3

InChI Key

SHNFOSPDRNNKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)CCCN

Origin of Product

United States

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